molecular formula C13H8FNO4 B13555255 4-(3-Fluoro-4-nitrophenyl)benzoic acid

4-(3-Fluoro-4-nitrophenyl)benzoic acid

Cat. No.: B13555255
M. Wt: 261.20 g/mol
InChI Key: CXWFAHCUBQLFBW-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-nitrophenyl)benzoic acid is an organic compound derived from benzoic acid. It features a fluoro substituent at the 3-position and a nitro substituent at the 4-position on the phenyl ring. This compound is known for its diverse reactivity due to the presence of both electron-withdrawing groups, which makes it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(3-Fluoro-4-nitrophenyl)benzoic acid involves the oxidation of 3-fluoro-4-nitrobenzyl alcohol. The process typically uses Jones reagent, which is prepared from chromic acid and sulfuric acid in water. The reaction is carried out in acetone at 0°C, followed by quenching with isopropanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-nitrophenyl)benzoic acid undergoes various types of reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Jones reagent (chromic acid and sulfuric acid in water) is commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    From Oxidation: 3-Fluoro-4-aminobenzoic acid.

    From Reduction: 4-(3-Fluoro-4-nitrophenyl)methanol.

    From Substitution: Various substituted benzoic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-nitrophenyl)benzoic acid primarily involves its reactivity due to the electron-withdrawing effects of the fluoro and nitro groups. These groups make the compound highly reactive towards nucleophiles, facilitating various substitution reactions. The compound can also undergo reduction reactions, leading to the formation of amines, which are key intermediates in many biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which significantly enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of various biologically active compounds and industrial materials .

Properties

Molecular Formula

C13H8FNO4

Molecular Weight

261.20 g/mol

IUPAC Name

4-(3-fluoro-4-nitrophenyl)benzoic acid

InChI

InChI=1S/C13H8FNO4/c14-11-7-10(5-6-12(11)15(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)

InChI Key

CXWFAHCUBQLFBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])F)C(=O)O

Origin of Product

United States

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